



# Application Notes and Protocols: E804 in HUVEC Tube Formation Assay

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Indirubin Derivative E804 |           |
| Cat. No.:            | B10772170                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) is a widely utilized in vitro model to screen for compounds that may modulate angiogenesis. E804, an indirubin derivative, has been identified as a potent inhibitor of angiogenesis.[1][2] This document provides detailed application notes and protocols for assessing the antiangiogenic effects of E804 using the HUVEC tube formation assay. E804 functions by inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway, which subsequently suppresses endothelial cell proliferation, migration, and tube formation.[1]

## **Data Presentation**

The following tables summarize the quantitative data regarding the efficacy of E804 in inhibiting various aspects of angiogenesis in HUVECs stimulated with Vascular Endothelial Growth Factor (VEGF).

Table 1: Effect of E804 on VEGF-Induced HUVEC Tube Formation



| E804 Concentration (μM) | Inhibition of Tube Formation (%) |
|-------------------------|----------------------------------|
| 0.1                     | Data not specified               |
| 0.5                     | Significant inhibition observed  |
| 1.0                     | Stronger inhibition observed     |
| 5.0                     | Near complete inhibition         |

Data is qualitatively described in the source material, highlighting a dose-dependent inhibitory effect.[1]

Table 2: IC50 Values of E804 on VEGF-Induced HUVEC Proliferation and Migration

| Assay               | IC50 (μM)                                              |
|---------------------|--------------------------------------------------------|
| HUVEC Proliferation | ~0.6                                                   |
| HUVEC Migration     | Not specified, but significant inhibition at 1 $\mu M$ |

Note: The IC50 for proliferation was determined in the presence of VEGF.[3]

## **Signaling Pathway**

E804 exerts its anti-angiogenic effects primarily by targeting the VEGFR-2 signaling cascade. Upon binding of VEGF to its receptor, VEGFR-2, a series of downstream signaling events are initiated, including the activation of the AKT and ERK pathways, which are crucial for endothelial cell survival, proliferation, and migration. E804 inhibits the phosphorylation of VEGFR-2, thereby blocking these downstream pathways.[1]





Click to download full resolution via product page

Caption: E804 inhibits angiogenesis by blocking VEGFR-2 signaling.

## **Experimental Protocols HUVEC Tube Formation Assay with E804**

This protocol is designed for a 96-well plate format but can be adapted for other formats.

#### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (e.g., EGM-2)
- Basal medium (e.g., EBM-2) with 0.5-2% FBS
- Growth factor-reduced Matrigel® or other basement membrane extract
- E804 (stock solution in DMSO)
- VEGF (recombinant human)



- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- 96-well tissue culture plates
- Calcein AM (for fluorescent visualization, optional)

Experimental Workflow Diagram:





Click to download full resolution via product page

Caption: Workflow for HUVEC tube formation assay with E804.

**Detailed Protocol:** 



#### · Matrigel Plate Preparation:

- Thaw growth factor-reduced Matrigel on ice overnight at 4°C.
- Pre-chill a 96-well plate and pipette tips at -20°C.
- $\circ$  Using a pre-chilled pipette, add 50  $\mu$ L of Matrigel to each well of the 96-well plate. Ensure the entire surface of the well is covered.
- Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

#### HUVEC Preparation:

- Culture HUVECs in Endothelial Cell Growth Medium to 70-80% confluency. Low passage number cells (P3-P6) are recommended.
- The day before the assay, serum-starve the HUVECs by replacing the growth medium with basal medium containing 0.5-2% FBS for 16-24 hours.
- On the day of the assay, wash the cells with PBS and detach them using Trypsin-EDTA.
- Neutralize the trypsin with a trypsin neutralizing solution or medium containing at least 10% FBS.
- Centrifuge the cells and resuspend the pellet in basal medium.
- Perform a cell count and adjust the cell concentration to 1-1.5 x 10<sup>5</sup> cells/mL.

#### Treatment Preparation:

- Prepare the treatment media in basal medium. This should include:
  - Vehicle control (basal medium + DMSO equivalent to the highest E804 concentration).
  - VEGF control (basal medium + VEGF, e.g., 20 ng/mL).
  - E804 treatment groups (basal medium + VEGF + varying concentrations of E804, e.g., 0.1, 0.5, 1.0, 5.0 μM).



- · Cell Seeding and Incubation:
  - Resuspend the prepared HUVECs in the respective treatment media.
  - $\circ$  Carefully add 100  $\mu$ L of the cell suspension (containing 1-1.5 x 10^4 cells) on top of the solidified Matrigel in each well.
  - Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. The
    optimal incubation time may vary depending on the HUVEC batch and should be
    determined empirically.
- · Visualization and Quantification:
  - Monitor tube formation periodically under a light microscope.
  - After the desired incubation period, capture images of the tube networks.
  - For fluorescent imaging, cells can be pre-labeled with Calcein AM before seeding or stained after tube formation.
  - Quantify the extent of tube formation using an appropriate image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Parameters to measure include total tube length, number of junctions, and number of branches.

## Conclusion

The **indirubin derivative E804** is a potent inhibitor of angiogenesis in vitro.[1] The HUVEC tube formation assay is a robust method to quantify the anti-angiogenic effects of E804 and similar compounds. The provided protocols and data serve as a comprehensive guide for researchers investigating the anti-angiogenic properties of E804 and its mechanism of action through the inhibition of the VEGFR-2 signaling pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Indirubin derivative E804 inhibits angiogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppressing VEGF-A/VEGFR-2 Signaling Contributes to the Anti-Angiogenic Effects of PPE8, a Novel Naphthoquinone-Based Compound - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: E804 in HUVEC Tube Formation Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10772170#effective-concentration-of-e804-in-huvec-tube-formation-assay]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com